Carfilzomib (2R,4S)-Diol
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Overview
Description
Carfilzomib(2R,4S)-Diol is a derivative of Carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor. Carfilzomib is primarily used in the treatment of multiple myeloma, a type of blood cancer. The compound Carfilzomib(2R,4S)-Diol is known for its high specificity and potency in inhibiting the proteasome, which is crucial for the degradation of unwanted or misfolded proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib(2R,4S)-Diol involves multiple steps, starting from the appropriate amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the subsequent diol formation. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong bases, oxidizing agents, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Carfilzomib(2R,4S)-Diol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The production also adheres to stringent regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Carfilzomib(2R,4S)-Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the epoxyketone moiety, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of Carfilzomib(2R,4S)-Diol, each with potentially different biological activities. These derivatives are often studied for their efficacy in inhibiting the proteasome and their potential therapeutic applications .
Scientific Research Applications
Carfilzomib(2R,4S)-Diol has a wide range of scientific research applications:
Chemistry: The compound is used as a model system to study proteasome inhibition and the design of new inhibitors.
Biology: It is used to understand the role of the proteasome in cellular processes and the effects of its inhibition.
Medicine: Carfilzomib(2R,4S)-Diol is primarily used in the treatment of multiple myeloma, but research is ongoing to explore its potential in treating other cancers and diseases.
Mechanism of Action
Carfilzomib(2R,4S)-Diol exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This binding inhibits the proteasome’s activity, leading to the accumulation of unwanted or misfolded proteins within the cell, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike Carfilzomib(2R,4S)-Diol, Bortezomib is a boronic acid derivative.
Ixazomib: An oral proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Oprozomib: A proteasome inhibitor structurally similar to Carfilzomib but with different pharmacological properties.
Uniqueness
Carfilzomib(2R,4S)-Diol is unique due to its high specificity and irreversible binding to the proteasome, leading to prolonged inhibition. This specificity reduces off-target effects and enhances its therapeutic efficacy compared to other proteasome inhibitors .
Properties
Molecular Formula |
C40H59N5O8 |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34+,40?/m0/s1 |
InChI Key |
ABPYUKBBMCBILQ-XQTGQRCCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C(C)(CO)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Canonical SMILES |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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